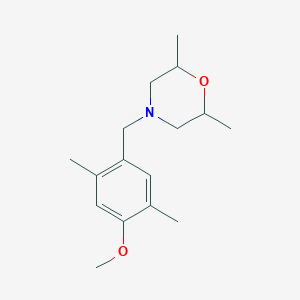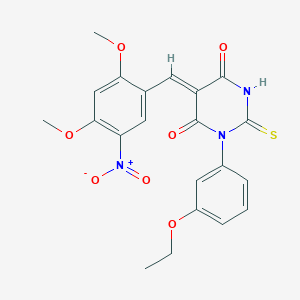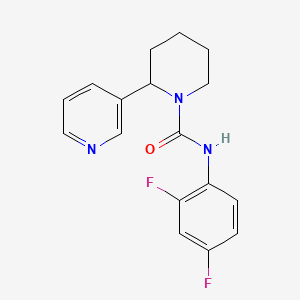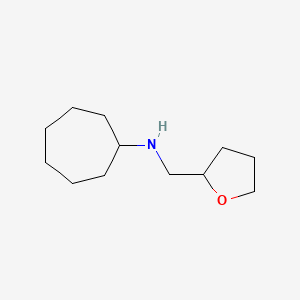
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since been studied for its potential applications in scientific research. DMMDA-2 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, which may explain the hallucinogenic properties of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine.
Biochemical and Physiological Effects:
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has also been found to alter the activity of certain brain regions, including the prefrontal cortex and the amygdala.
実験室実験の利点と制限
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized chemical structure. It also exhibits a range of effects on the central nervous system, making it a promising candidate for further investigation. However, 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine also has some limitations. It is a controlled substance and therefore subject to legal restrictions. Additionally, its psychoactive properties may make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for research on 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies could explore the exact mechanism of action and potential therapeutic applications. Another area of interest is the potential use of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine in the treatment of certain neurological disorders, such as Parkinson's disease and schizophrenia. Finally, future studies could explore the potential use of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine as a tool for understanding the neurobiology of perception and cognition.
合成法
The synthesis of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine involves the condensation of 2,6-dimethylmorpholine with 4-methoxy-2,5-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder with a melting point of 127-129°C.
科学的研究の応用
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to exhibit a range of effects on the central nervous system, including hallucinogenic and psychoactive properties. 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has also been found to have potential as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
4-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-7-16(18-5)12(2)6-15(11)10-17-8-13(3)19-14(4)9-17/h6-7,13-14H,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBLKCCPEBLPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)
![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)
![ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)





